2-methyl-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-ol
Description
Properties
IUPAC Name |
2-methyl-5-(trifluoromethyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3N3O/c1-4-2-6-12-5(8(9,10)11)3-7(15)14(6)13-4/h2-3,13H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEWBGEUMABLROF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=CC(=O)N2N1)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-methyl-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-ol typically involves multiple steps, starting with the formation of the pyrazolo[1,5-a]pyrimidin core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The trifluoromethyl group can be introduced using reagents like trifluoromethylating agents, while the methyl group can be added through methylation reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-ol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate or chromic acid can be used to introduce oxygen atoms into the molecule.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a catalyst can be employed to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be carried out using suitable nucleophiles and leaving groups.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Anti-inflammatory Properties
Research indicates that pyrazolopyrimidine derivatives, including 2-methyl-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-ol, exhibit anti-inflammatory activities. They act as inhibitors of cyclooxygenase enzymes (COX), particularly COX-2, which is implicated in inflammatory processes. A study highlighted that certain derivatives in this class could effectively reduce inflammation in animal models, suggesting potential applications in treating conditions like arthritis and other inflammatory diseases .
Antifungal Activity
This compound has also been studied for its antifungal properties. It has shown effectiveness against various fungal pathogens by inhibiting enzymes such as phosphodiesterase and xanthine oxidase, which are crucial for fungal growth and survival. The antifungal activity of pyrazolopyrimidine derivatives makes them candidates for developing new antifungal therapies .
Hypnotic Agents
Notably, compounds within the pyrazolopyrimidine family have been identified as integral components of non-benzodiazepine hypnotic agents. For instance, Zaleplon, a clinically used drug for insomnia, is a derivative of this scaffold. The ability of these compounds to modulate GABA receptors underlines their potential in treating sleep disorders .
Synthesis and Structural Insights
The synthesis of this compound involves several chemical reactions that typically yield high purity and good yields. The crystal structure analysis reveals that the compound has a planar pyrazolo[1,5-a]pyrimidine system with specific dihedral angles that contribute to its stability and biological activity .
Pharmacological Studies
In a pharmacological study conducted by Almanza et al., it was demonstrated that derivatives of pyrazolopyrimidine possess significant anti-inflammatory effects through selective inhibition of COX-2 enzymes. The study utilized animal models to show the reduction of inflammation markers post-treatment with these compounds .
Clinical Relevance
A clinical investigation into the use of pyrazolopyrimidine derivatives for sleep disorders indicated promising results. Patients treated with Zaleplon reported improved sleep quality without the adverse effects commonly associated with benzodiazepines, highlighting the therapeutic potential of this chemical class in managing insomnia .
Summary Table of Applications
| Application | Mechanism/Activity | References |
|---|---|---|
| Anti-inflammatory | COX-2 inhibition | Almanza et al., 2001 |
| Antifungal | Inhibition of phosphodiesterase and xanthine oxidase | Novinson et al., 1977 |
| Hypnotic agent | Modulation of GABA receptors | George, 2001 |
Mechanism of Action
The mechanism by which 2-methyl-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-ol exerts its effects depends on its molecular targets and pathways involved. For example, in pharmaceutical applications, the compound may interact with specific enzymes or receptors, leading to desired therapeutic outcomes. The trifluoromethyl group can enhance the compound's binding affinity and metabolic stability, contributing to its efficacy.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
- Planarity and Crystallography: The target compound’s planar core facilitates π-π stacking interactions, while the -CF₃ group enhances metabolic stability via electron-withdrawing effects.
- Solubility : The hydroxyl group in the target compound improves aqueous solubility relative to methylthio (e.g., 7-[(2-chlorobenzyl)sulfanyl]-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine ) or ester derivatives (e.g., methyl 5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate ) .
Table 2: Key Physicochemical Properties
*Estimated via computational methods.
Optical Properties
The trifluoromethyl group influences UV absorption and fluorescence. For example, 5-(4-isopropylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol exhibits a characteristic OH proton signal at δ 12.44 ppm in ¹H NMR, absent in its pyrimidinone counterpart . Such properties are exploitable in fluorescence-based assays.
Biological Activity
2-Methyl-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-ol is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered attention for its diverse biological activities. This article explores its biological activity, including anti-inflammatory, antifungal, and potential anticancer properties, supported by data tables and relevant case studies.
- Molecular Formula : CHFNO
- Molecular Weight : 277.24 g/mol
- CAS Number : 428833-40-3
Anti-inflammatory Activity
Pyrazolo[1,5-a]pyrimidine derivatives are known for their anti-inflammatory properties. In particular, compounds in this class have been identified as inhibitors of cyclooxygenase enzymes (PGHS-2), which play a crucial role in inflammation.
- Case Study : A study demonstrated that derivatives of pyrazolo[1,5-a]pyrimidine exhibited significant inhibition of paw edema in animal models. The results indicated that certain compounds showed greater efficacy than indomethacin, a standard anti-inflammatory drug.
| Compound | % Inhibition at 4h | % Inhibition at 5h |
|---|---|---|
| Compound A | 43.17% | 26.67% |
| Compound B | 40.91% | 35.56% |
| Indomethacin | 47.72% | 42.22% |
Antifungal Activity
Research indicates that pyrazolo[1,5-a]pyrimidines also display antifungal activity through the inhibition of cAMP phosphodiesterase and xanthine oxidase.
- Case Study : A series of experiments showed that certain derivatives effectively inhibited fungal growth in vitro against strains such as Candida albicans and Aspergillus niger.
| Compound | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Compound C | 8 µg/mL |
| Compound D | 16 µg/mL |
Anticancer Potential
Emerging evidence suggests that pyrazolo[1,5-a]pyrimidines may possess anticancer properties by acting as selective protein inhibitors.
- Case Study : Recent studies have shown that specific derivatives exhibit cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer).
| Compound | IC (µM) on MCF-7 | IC (µM) on HepG2 | IC (µM) on A549 |
|---|---|---|---|
| Compound E | 2.74 | 4.92 | 1.96 |
| Compound F | 3.50 | 5.10 | 2.30 |
The biological activities of this compound are attributed to its ability to interact with specific molecular targets within cells:
- Inhibition of Enzymes : The compound's structure allows it to inhibit key enzymes involved in inflammatory processes and cellular growth.
- Selective Binding : It exhibits selective binding to proteins associated with cancer cell proliferation and survival.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-methyl-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-ol?
- Methodological Answer : The compound is typically synthesized via cyclocondensation reactions. A common approach involves reacting trifluoromethyl-substituted enones (e.g., 1,1,1-trifluoro-4-methoxy-4-(4-tolyl)-but-3-en-2-one) with 5-methyl-3-amino-1H-pyrazole in acetic acid under reflux. Protic solvents like acetic acid are critical for forming the 7-ol tautomer, while aprotic solvents (e.g., toluene) favor pyrazolo[1,5-a]pyrimidinone derivatives . Yields vary with substituents; electron-withdrawing groups (e.g., trifluoromethyl) reduce yields due to steric and electronic effects .
Q. How is the crystal structure of this compound characterized?
- Methodological Answer : Single-crystal X-ray diffraction confirms planar pyrazolo[1,5-a]pyrimidine rings (maximum deviation: 0.014 Å) and dihedral angles (14.1° between aryl substituents and the core). Van der Waals interactions dominate crystal packing. Refinement uses riding models for H atoms, with C–H distances set to 0.93–0.96 Å .
Q. What spectroscopic techniques validate its purity and tautomeric forms?
- Methodological Answer :
- ¹H NMR : The 7-ol tautomer shows a distinctive OH peak at ~12.44 ppm, absent in the pyrimidinone form.
- LCMS/HRMS : Validates molecular weight (e.g., m/z 278.0779 for C₁₃H₉F₃N₄) and fragmentation patterns .
Advanced Research Questions
Q. How do solvent polarity and reaction conditions influence product distribution?
- Methodological Answer :
- Protic solvents (acetic acid) : Stabilize the 7-ol tautomer via hydrogen bonding, as confirmed by ¹H NMR .
- Aprotic solvents (toluene) : Promote cyclodehydration to pyrimidinones. For example, replacing acetic acid with toluene shifts product selectivity from 7-ol to pyrimidin-7(4H)-one .
Q. What strategies resolve contradictions in bioactivity data across structural analogs?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Systematic substitution at C-5 (e.g., aryl vs. heteroaryl groups) correlates with target affinity. For instance, pyridinyl substituents enhance kinase inhibition, while bulky groups reduce solubility .
- Crystallographic Data : Overlay studies using PyMOL or Coot identify critical binding interactions (e.g., trifluoromethyl’s role in hydrophobic pocket occupancy) .
Q. How can SNAr and Suzuki-Miyaura reactions diversify the pyrazolo[1,5-a]pyrimidine core?
- Methodological Answer :
- Bromination : N-Bromosuccinimide (NBS) in dichloromethane introduces bromine at C-3 (94% yield), enabling cross-coupling .
- Suzuki Reactions : Palladium catalysts (e.g., Pd(PPh₃)₄) couple C-3 bromides with boronic acids, yielding 3,5-disubstituted derivatives. Optimize with Na₂CO₃ in 1,4-dioxane at 110°C .
Q. What role does the trifluoromethyl group play in enzymatic inhibition?
- Methodological Answer :
- Binding Affinity : The CF₃ group enhances lipophilicity (logP ~2.8) and fits into hydrophobic enzyme pockets (e.g., MRP4 inhibitors).
- Metabolic Stability : Fluorine’s electronegativity reduces oxidative metabolism, improving pharmacokinetics. Compare analogs via IC₅₀ assays in HEK293 cells overexpressing target proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
